(6-Amino-5-bromopyridin-3-yl)boronic acid
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Overview
Description
(6-Amino-5-bromopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H6BBrN2O2 and a molecular weight of 216.83 g/mol . This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a boronic acid group at the 3rd position of the pyridine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-bromopyridin-3-yl)boronic acid typically involves the bromination of 3-aminopyridine followed by the introduction of the boronic acid group. One common method includes the use of palladium-catalyzed borylation reactions. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-5-bromopyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-Amino-5-bromopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (6-Amino-5-bromopyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
- (6-Amino-5-chloropyridin-3-yl)boronic acid
- (6-Amino-5-fluoropyridin-3-yl)boronic acid
- (6-Amino-5-iodopyridin-3-yl)boronic acid
Comparison: (6-Amino-5-bromopyridin-3-yl)boronic acid is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of cross-coupling reactions. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative often exhibits a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(6-amino-5-bromopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIVIKLHZICDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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